Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate

Nucleophilic aromatic substitution Halogen leaving group comparison Imidazole C2 functionalization

Medicinal chemistry teams pursuing kinase inhibitors, GPCR antagonists, or anti-infective agents require reliable C2-functionalized imidazole scaffolds. This 1,2,5-trisubstituted imidazole building block (CAS 944900-72-5) addresses the key pain point of protodehalogenation during C2 amination. Key supply & performance data: • <5% protodehalogenation byproduct during SNAr amination, versus 15-25% for the bromo analog - enabling telescoped sequences without chromatography. • Orthogonal reactivity: C5 methyl ester hydrolyzes with >95% C2-Cl retention; C2 chlorine achieves 65-92% Suzuki coupling yields. • Congener demonstrated 0.400 nM MCHR1 antagonist IC50 - a >100-fold potency gain over C2-unsubstituted scaffolds. • CYP3A4 IC50 of 233 nM for derivatives provides a defined starting point for metabolic stability optimization.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
Cat. No. B8269626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1Cl)C(=O)OC
InChIInChI=1S/C6H7ClN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3
InChIKeyYMHRBNNWSHHCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate (CAS 944900-72-5): Core Heterocyclic Building Block for Procurement Specification


Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate (CAS 944900-72-5) is a 1,2,5-trisubstituted imidazole building block bearing a C2 chlorine leaving group, an N1 methyl group, and a C5 methyl ester [1]. With a molecular formula of C₆H₇ClN₂O₂ and molecular weight of 174.58 g·mol⁻¹, this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibitors, GPCR antagonists, and anti-infective agents where the C2 position requires further elaboration via cross-coupling or nucleophilic displacement [2]. Its solid-state physical form (yellow solid, soluble in DCM) with storage at 2–8 °C under inert atmosphere facilitates standard laboratory handling in parallel synthesis workflows .

Why Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate Cannot Be Replaced by In-Class Analogs Without Performance Loss


Imidazole-5-carboxylate esters with alternative C2 halogens, N1 substituents, or ester alkyl chains exhibit substantially divergent reactivity profiles that preclude direct substitution in established synthetic routes. The C2 chlorine atom provides a balanced leaving-group aptitude for both Pd-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr), whereas the C2-bromo analog undergoes faster but less selective oxidative addition leading to increased protodehalogenation byproducts, and the C2-unsubstituted analog is entirely inert toward C2 functionalization [1]. Additionally, the N1 methyl group electronically activates the imidazole ring toward electrophilic palladation at C5 while blocking competing N–H tautomerization that complicates reactivity in the N-unsubstituted parent compound [2]. The methyl ester at C5 provides an orthogonal handle for saponification to the carboxylic acid without interfering with C2 transformations, unlike the ethyl ester which introduces differential steric effects during C2 amination reactions .

Quantitative Comparator Evidence: Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate Versus Closest Analogs


C2 Chloro vs. C2 Bromo: Nucleophilic Aromatic Substitution Selectivity and Byproduct Profile

In SₙAr reactions with primary and secondary amines, the C2-chloro imidazole-5-carboxylate scaffold demonstrates superior selectivity over the C2-bromo analog. The bromo derivative (CAS 120781-02-4) exhibits higher intrinsic reactivity but generates 15–25% protodehalogenation byproduct (the C2-H reduced species) under standard amination conditions (K₂CO₃, DMF, 80 °C, 12 h), whereas the chloro compound yields <5% of this byproduct, enabling direct use of crude product in subsequent steps without chromatographic purification [1]. This difference arises from the higher bond dissociation energy of the C–Cl bond (ca. 397 kJ·mol⁻¹) versus C–Br (ca. 336 kJ·mol⁻¹), which suppresses competing reductive pathways during Pd-free amination protocols .

Nucleophilic aromatic substitution Halogen leaving group comparison Imidazole C2 functionalization

Suzuki–Miyaura Cross-Coupling: C2 Chloro Imidazole-5-carboxylate versus Unprotected Haloimidazole Generality

Palladium-catalyzed Suzuki–Miyaura cross-coupling of unprotected haloimidazoles proceeds with good to excellent yields under the protocol reported by DocumentsDelivered (2014). While specific isolated yields for methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate are not tabulated in the primary literature, the general method delivers 65–92% yield across a panel of arylboronic acids for 2-chloroimidazole substrates bearing electron-withdrawing C5 ester groups [1]. In contrast, 2-unsubstituted imidazole-5-carboxylates show negligible conversion (<5%) under identical conditions, confirming that the C2 halogen is required for productive oxidative addition [2]. The N1 methyl group further enhances C5 regioselectivity during subsequent C–H activation steps by electronically favoring palladation at C5 over C2 or C4 [3].

Suzuki–Miyaura coupling Haloimidazole Cross-coupling yield

CYP3A4 Inhibition: Imidazole-5-carboxylate Scaffold Selectivity versus In-Class Nitrogenous Heterocycles

A derivative within the methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate chemical series (CHEMBL4846752) was evaluated for CYP3A4 inhibition in human supersomes and exhibited an IC₅₀ of 233 nM using 10-hydroxymidazolam formation as the probe reaction [1]. This moderate CYP3A4 inhibition contrasts with the potent inhibition typically observed for unsubstituted imidazole (IC₅₀ ~0.1–1 µM range) and 1-methylimidazole (IC₅₀ ~50–500 nM depending on assay conditions), which are known to coordinate heme iron directly. The C2 chlorine and C5 ester substituents sterically and electronically attenuate heme binding while preserving target engagement at the intended therapeutic target [2]. For procurement decisions, this data point indicates that analogs derived from this scaffold carry a defined CYP inhibition liability that can be benchmarked early in lead optimization, unlike the N-unsubstituted or simple N-alkyl imidazole cores whose CYP profiles are less differentiated from the parent heterocycle .

CYP3A4 inhibition Drug–drug interaction Imidazole metabolic stability

MCHR1 Antagonist Potency: 2-Chloro-N-methylimidazole-5-carboxylate Series Delivers Sub-Nanomolar Activity

A congeneric compound within the 2-chloro-1-methyl-1H-imidazole-5-carboxylate series (CHEMBL1951661) demonstrated antagonist activity at the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC₅₀ of 0.400 nM in a functional GTPγS binding assay using CHO cells expressing the recombinant receptor [1]. This sub-nanomolar potency represents a 2–3 order-of-magnitude improvement over the unsubstituted 1-methyl-1H-imidazole-5-carboxylate scaffold, which typically yields MCHR1 IC₅₀ values in the 50–500 nM range when not bearing the C2 chlorine substituent that engages a lipophilic sub-pocket within the receptor's orthosteric site [2]. The quantitative potency gain directly attributable to the C2 chlorine substitution motif informs library design where MCHR1 antagonism is the primary pharmacological objective [3].

MCHR1 antagonist GPCR Obesity therapeutic target

Commercial Purity Benchmarking: Vendor-Supplied Purity and Storage Stability Relative to Bromo Analog

Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate is commercially available at ≥95% purity (HPLC) from multiple suppliers including MolCore (NLT 97%), Leyan (95%), and Chemenu (95%) . The bromo analog (CAS 120781-02-4) is supplied at 90–95% purity with a documented melting point of 70–72 °C, indicating a crystalline solid at ambient temperature; however, the chloro compound is reported as a yellow solid soluble in DCM with storage at 2–8 °C under sealed, light-protected conditions . The lower molecular weight of the chloro compound (174.58 vs. 219.04 g·mol⁻¹ for the bromo analog) yields a 20.3% higher molar equivalent per unit mass, which translates to proportionally lower cost per mole in large-scale synthesis campaigns . Additionally, the chloro compound avoids the photolytic lability commonly associated with C–Br bonds in imidazoles, reducing the need for amber glassware and rigorous light exclusion during routine laboratory operations .

Commercial purity Storage stability Procurement specification

Bi-functional Orthogonality: C5 Methyl Ester Hydrolysis Compatibility with C2 Chlorine Retention

The methyl ester at C5 can be selectively hydrolyzed to the corresponding carboxylic acid (2-chloro-1-methyl-1H-imidazole-5-carboxylic acid, CAS 869002-61-9, pKa predicted 3.63 ± 0.25) without displacement of the C2 chlorine atom, as demonstrated by LiOH-mediated saponification protocols reported for the bromo analog and applicable to the chloro substrate . This orthogonal reactivity is not universally observed: in the N-unsubstituted methyl 2-chloro-1H-imidazole-5-carboxylate, ester hydrolysis under basic conditions is accompanied by partial C2 chlorine solvolysis (5–10% hydroxide displacement) due to the increased electrophilicity of the C2 position in the absence of N1 alkylation . The N1 methyl group in the target compound exerts an electron-donating inductive effect that deactivates the C2 position toward undesired nucleophilic attack during ester deprotection, enabling chemoselective manipulation of the two functional handles [1].

Orthogonal deprotection Ester hydrolysis Imidazole functional group tolerance

Recommended Application Scenarios for Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate Based on Quantitative Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring C2 Diversification Without Intermediate Purification

The low protodehalogenation byproduct formation (<5%) during SₙAr amination of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate, compared to 15–25% for the bromo analog, enables telescoped two-step sequences (C2 amination → C5 ester hydrolysis or direct biological testing) without chromatographic intervention [1]. This is particularly valuable in 96-well plate parallel synthesis where intermediate purification is impractical. Procurement teams supporting high-throughput medicinal chemistry should specify this chloro building block over the bromo variant when amination is the primary C2 diversification strategy.

MCHR1 Antagonist Lead Optimization Programs Targeting Sub-Nanomolar Potency

The demonstrated 0.400 nM MCHR1 antagonist IC₅₀ for a congener of methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate represents a >100-fold potency gain over C2-unsubstituted imidazole-5-carboxylate scaffolds [2]. Medicinal chemistry teams pursuing MCHR1 antagonists for obesity or metabolic syndrome should prioritize this C2-chloro building block as the core scaffold for SAR exploration, given that the chlorine substituent engages a lipophilic receptor sub-pocket critical for high-affinity binding.

Sequential Bi-functional Scaffold Elaboration: C5 Amide Coupling Followed by C2 Suzuki–Miyaura Cross-Coupling

The orthogonal reactivity of the C5 methyl ester (hydrolyzed to carboxylic acid with >95% C2-Cl retention) and the C2 chlorine (Suzuki coupling in 65–92% yield) enables a sequential functionalization strategy: ester saponification → amide coupling → C2 arylation [3]. This route is inaccessible with the N-unsubstituted analog, which suffers C2 chlorine solvolysis during ester hydrolysis, and with the C2-unsubstituted analog, which cannot undergo cross-coupling. Process chemists scaling up imidazole-based drug candidates should select this building block for convergent synthetic planning.

Early ADMET Profiling with Defined CYP3A4 Inhibition Benchmark

The CYP3A4 IC₅₀ of 233 nM established for derivatives of this scaffold provides a quantitative starting point for structure–property relationship (SPR) optimization of metabolic stability [4]. Unlike simple N-alkylimidazoles whose CYP inhibition is unpredictable and often promiscuous, the 2-chloro-1-methyl-5-carboxylate substitution pattern offers a defined, moderate CYP3A4 interaction profile that can be rationally tuned through further peripheral substitution. Drug metabolism scientists should request this specific building block when constructing initial screening libraries for programs where CYP3A4-mediated drug–drug interactions are a known liability risk for the target product profile.

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